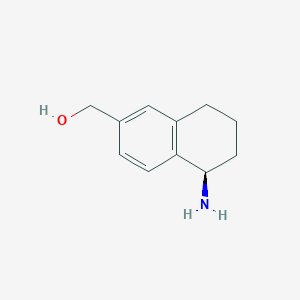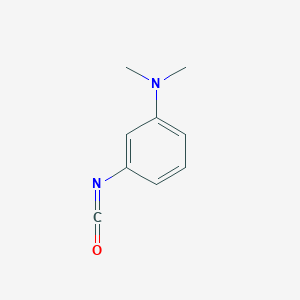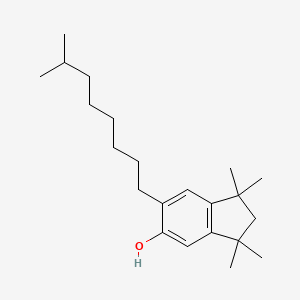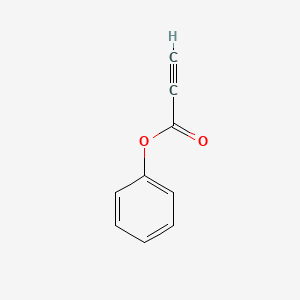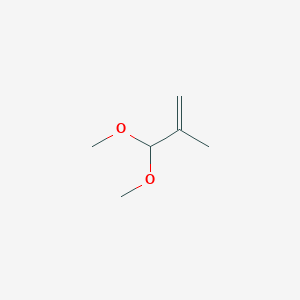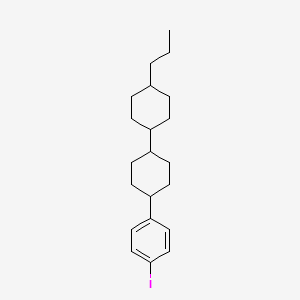
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) is a chemical compound with the molecular formula C21H31I and a molecular weight of 410.37531 g/mol . It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a propylcyclohexyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) typically involves the iodination of a precursor compound. One common method is the reaction of 4-(4-propylcyclohexyl)cyclohexylbenzene with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like copper(II) sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.
Scientific Research Applications
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of potential drug candidates.
Material Science: The compound is used in the development of liquid crystals and other advanced materials due to its unique structural properties.
Biological Studies: It is used in the study of molecular interactions and binding affinities in biological systems.
Mechanism of Action
The mechanism of action of (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) involves its ability to act as a precursor for the introduction of iodine and propylcyclohexyl moieties into various molecules. This allows for the modification of molecular structures and the study of their effects on biological systems. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) can be compared with other similar compounds, such as:
1-Iodo-4-(4-pentylcyclohexyl)benzene: This compound has a similar structure but with a pentyl group instead of a propyl group.
1-Bromo-4-(4-propylcyclohexyl)benzene: This compound has a bromine atom instead of an iodine atom.
These comparisons highlight the uniqueness of (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) in terms of its specific reactivity and applications.
Properties
Molecular Formula |
C21H31I |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-iodo-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C21H31I/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3 |
InChI Key |
JRFVWNRVFJRGKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


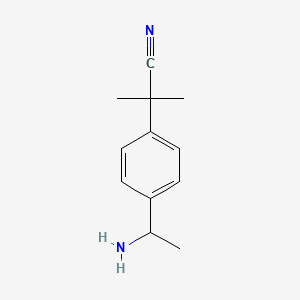
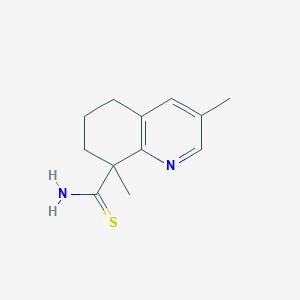
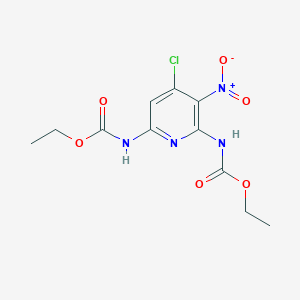
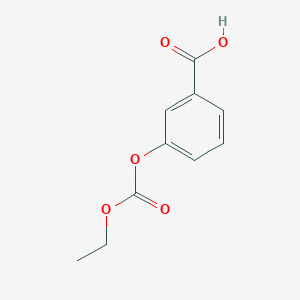
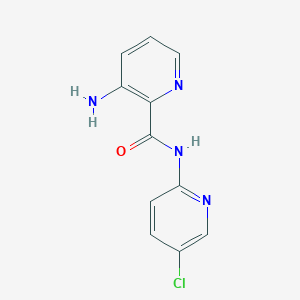
![2-[(2-Iodophenoxy)methyl]oxirane](/img/structure/B8717388.png)
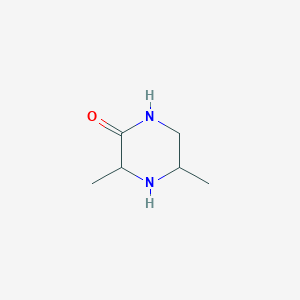
![5-[(Benzyloxy)methyl]oxolan-2-one](/img/structure/B8717412.png)
![1-(3-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8717420.png)
